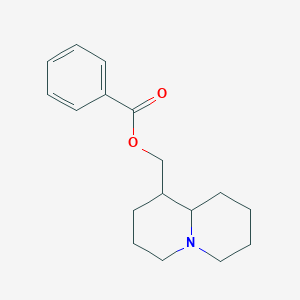

Octahydro-2H-quinolizin-1-ylmethyl benzoate

Description

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-17(14-7-2-1-3-8-14)20-13-15-9-6-12-18-11-5-4-10-16(15)18/h1-3,7-8,15-16H,4-6,9-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWRWKIOGHBYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)COC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

This classical method employs concentrated sulfuric acid or p-toluenesulfonic acid (pTSA) as a catalyst. The quinolizidine alcohol is refluxed with excess benzoic acid in a non-polar solvent (e.g., toluene or xylene), with water removal via azeotropic distillation to drive the equilibrium toward ester formation.

Typical Conditions:

-

Molar Ratio (Alcohol:Acid): 1:1.2–1.5

-

Catalyst: 5–10 mol% H₂SO₄ or pTSA

-

Temperature: 110–130°C

Limitations: Prolonged heating risks decomposition of the quinolizidine core, necessitating strict temperature control.

Steglich Esterification

For acid-sensitive intermediates, the Steglich method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred. This approach avoids strong acids and is conducted under mild conditions (0–25°C).

Procedure:

-

Dissolve quinolizidine alcohol (1 eq) and benzoic acid (1.2 eq) in dry dichloromethane.

-

Add DCC (1.5 eq) and DMAP (0.1 eq).

-

Stir under nitrogen for 12–24 hours.

-

Filter precipitate (dicyclohexylurea) and concentrate the filtrate.

Yield: 80–90%

Advantages: Higher selectivity and compatibility with thermally labile substrates.

Synthesis of the Quinolizidine Alcohol Intermediate

The quinolizidine alcohol precursor is synthesized via two primary routes:

Hydrogenation of Quinolizidine Derivatives

Reduction of unsaturated quinolizidine analogs (e.g., 1,2,3,4-tetrahydroquinolizine) using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol achieves full saturation of the bicyclic system.

Conditions:

Cyclization of Amino Alcohols

Amino alcohols such as 2-(aminomethyl)cyclohexanol undergo acid-catalyzed cyclization to form the quinolizidine ring. Hydrochloric acid in refluxing toluene facilitates intramolecular nucleophilic attack, forming the bicyclic structure.

Reaction Scheme:

Purification and Characterization

Crude this compound is purified via:

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent.

-

Recrystallization: From ethanol/water mixtures, yielding white crystalline product.

Key Analytical Data:

-

¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 4.15 (d, 2H, OCH₂), 3.20–2.80 (m, 4H, NCH₂), 1.90–1.20 (m, 14H, cyclo-CH₂).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 60–75 | 90–95 | Low cost, simple setup |

| Steglich Esterification | DCC/DMAP | 80–90 | 98–99 | Mild conditions, high selectivity |

| Hydrogenation Route | Pd/C | 85–95 | 95–98 | High yield, scalable |

Industrial-Scale Considerations

For bulk production, the hydrogenation route coupled with Steglich esterification is optimal, balancing cost and efficiency. Continuous flow systems minimize decomposition risks during Fischer esterification .

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizin-1-ylmethyl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinolizinone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinolizinone derivatives.

Reduction: Octahydro-2H-quinolizin-1-ylmethanol.

Substitution: Various substituted quinolizines depending on the nucleophile used.

Scientific Research Applications

Research indicates that octahydro-2H-quinolizin-1-ylmethyl benzoate exhibits promising biological activities, particularly in pharmacology. Compounds with quinolizidine structures are often investigated for their potential as:

- Antiprotozoal Agents : The compound may contribute to the development of new treatments for diseases like malaria and leishmaniasis by enhancing the efficacy of existing drugs or overcoming resistance mechanisms .

Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets, suggesting its potential role in drug design. Its unique structure allows for interactions that could lead to novel therapeutic agents.

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various bacterial strains, indicating potential applications in treating infections .

Antimalarial Research

A notable case study involved the synthesis of hybrid compounds combining octahydro-2H-quinolizin structures with known antimalarial agents. These hybrids demonstrated improved efficacy against Plasmodium spp., suggesting that structural optimization can lead to better therapeutic outcomes .

Antileishmanial Activity

Another study focused on the development of new chemical scaffolds based on octahydro-2H-quinolizin derivatives aimed at treating leishmaniasis. The results indicated that these compounds could potentially overcome existing drug resistance, highlighting their importance in tropical medicine.

Mechanism of Action

The mechanism of action of octahydro-2H-quinolizin-1-ylmethyl benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits superior reactivity in resin cements compared to methacrylate-based amines, achieving a higher degree of polymerization conversion (e.g., 78% vs. 65% for 2-(dimethylamino) ethyl methacrylate). This is attributed to its electron-donating dimethylamino group, which enhances radical initiation efficiency .

- Application : Used as a co-initiator in dental resins, it improves mechanical properties (e.g., flexural strength: 120 MPa vs. 95 MPa for methacrylate analogs) .

Octocrylene and Other UV Filters

- UV Absorption: Commercial UV filters like octocrylene (peak absorption at 354 nm in UVB range) and bis-ethylhexyloxyphenol methoxyphenyl triazine (broad-spectrum UV absorber) highlight the importance of conjugated systems for UV protection .

- Structural Insight: Octahydro-2H-quinolizin-1-ylmethyl benzoate’s bicyclic structure may offer enhanced photostability compared to linear esters, though experimental validation is needed .

Alkyl Benzoates

- Ethylhexyl benzoate shows negligible phototoxicity, making it suitable for sunscreen formulations .

Benzoic Acid Derivatives

- Synthesis: Benzoate esters are typically synthesized via acid-catalyzed esterification (e.g., Fischer-Speier method) or oxidation of alcohols (e.g., KMnO₄-mediated oxidation of benzyl alcohol to benzoic acid, as in ). The quinolizine moiety in the target compound likely requires multi-step synthesis, including cyclization and esterification .

- Yield Optimization: For ethyl 4-(dimethylamino) benzoate, yields exceeding 85% are achieved under controlled stoichiometry (1:2 catalyst/amine ratio) .

Data Tables

Table 1: Comparative Properties of Benzoate Esters

Biological Activity

Octahydro-2H-quinolizin-1-ylmethyl benzoate is a compound derived from the quinolizidine class of alkaloids, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound is characterized by the presence of a quinolizidine backbone, which is known to exhibit various pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound possess significant biological activities, including:

- Antimicrobial Activity : Quinolizidine derivatives have shown potential as antimicrobial agents against various pathogens.

- Analgesic Effects : Some derivatives exhibit analgesic properties, making them candidates for pain management therapies.

- Antiprotozoal Activity : Certain modifications of quinolizidine structures have been explored for their efficacy against malaria and leishmaniasis.

Table 1: Summary of Biological Activities

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound are multifaceted:

- 5-HT3 Receptor Antagonism : Some studies suggest that quinolizidine derivatives may act as antagonists at serotonin receptors, particularly the 5-HT3 receptor, which is implicated in various physiological processes including pain perception and mood regulation .

- Inhibition of Pathogen Growth : The structural features of quinolizidine compounds allow them to interfere with the metabolic pathways of certain pathogens, potentially inhibiting their growth and replication .

- Synergistic Effects : When combined with other pharmacologically active compounds, quinolizidine derivatives may produce synergistic effects that enhance their overall efficacy against diseases such as malaria .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of octahydro derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to be developed into effective antimicrobial agents in clinical settings.

Case Study 2: Analgesic Activity

Research on modified quinolizidine compounds revealed that certain derivatives exhibited considerable analgesic activity comparable to standard analgesics. This was assessed through various pain models in animal studies, indicating a promising avenue for further exploration in pain management therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Octahydro-2H-quinolizin-1-ylmethyl benzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling quinolizine derivatives with benzoate esters via nucleophilic substitution or esterification. For analogs, (±)-trans isomers are synthesized using amines (e.g., 4-phenylpiperazine) and chlorides in the presence of K₂CO₃, followed by purification via column chromatography . Optimizing reaction time, temperature (e.g., reflux conditions), and stoichiometric ratios of reagents improves yield. Isotope-labeled reactants (e.g., deuterated methyl groups) can track reaction pathways .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Assigns proton environments (e.g., quinolizine methyl groups at δ 1.2–1.8 ppm, aromatic protons at δ 7.3–8.1 ppm) and detects stereoisomers via splitting patterns .

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., loss of CO, CH₃OH) validate the ester linkage and quinolizine core. Isotopic labeling (¹³C, ¹⁸O) distinguishes between competing fragmentation pathways .

- RP-HPLC : Validates purity using C18 columns with acetonitrile/water gradients. Experimental design (DoE) optimizes retention time and resolution for analogs .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer : Screening in drug discovery uses cell-based assays (e.g., kinase inhibition, receptor binding). For cytotoxicity, dose-response curves (10–50 μg/mL) on HepG2 (cancer) and THLE2 (normal) cells differentiate selective toxicity. Viability reduction ≥30% at 25 μg/mL indicates bioactivity .

Advanced Research Questions

Q. How can contradictions in NMR data due to stereoisomerism be resolved during structural characterization?

- Methodological Answer : For (±)-trans isomers, chiral chromatography (e.g., Chiralpak IA column) separates enantiomers. Dynamic NMR (variable-temperature experiments) identifies coalescence temperatures for interconverting stereoisomers. X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives .

Q. What advanced chromatographic strategies ensure purity in complex mixtures containing byproducts?

- Methodological Answer : Use orthogonal methods:

- Ion-Pair RP-HPLC : Pairing tetrabutylammonium phosphate with a pH 6.8 buffer enhances separation of polar byproducts .

- 2D-LC : Combines size exclusion (SEC) with reversed-phase chromatography to resolve high-molecular-weight impurities.

Q. What mechanisms explain gas-phase fragmentation of this compound under mass spectrometry?

- Methodological Answer : Protonation at the ester carbonyl induces neutral losses (e.g., benzene, CO₂, CH₃OH). Competitive pathways are confirmed via isotopic labeling:

- Loss of ¹³CO from carboxyl-¹³C labels confirms decarboxylation.

- Deuterated methyl groups (CD₃) reveal H/D scrambling prior to fragmentation .

Q. How should cytotoxicity studies be designed to differentiate effects on tumor vs. normal cells?

- Methodological Answer : Use dual cell lines (e.g., HepG2 for liver cancer, THLE2 for normal hepatocytes). Dose-response assays (10–100 μg/mL) with 48-hour exposure identify IC₅₀ values. Flow cytometry (Annexin V/PI staining) quantifies apoptosis/necrosis ratios. Normal cells typically show <10% viability reduction at tumor-inhibitory doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.